molecular formula C29H36N4O6S B571751 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone CAS No. 1246818-79-0

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

Cat. No. B571751
CAS RN: 1246818-79-0
M. Wt: 568.689
InChI Key: HFKLERWHDSXYIW-UHFFFAOYSA-N
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Description

“N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone” is a compound related to Rabeprazole . It is also known as Rabeprazole sulfone . The empirical formula is C18H21N3O4S and the molecular weight is 375.44 .


Synthesis Analysis

The synthesis of this compound has been examined in over 650 microorganisms . A paper by Yadav and Medarametla discusses the synthesis of degradants and impurities of Rabeprazole . They observed some of the metabolite and impurities during the process of synthesis of Rabeprazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI key KNYNPBSPFHFPML-UHFFFAOYSA-N .


Chemical Reactions Analysis

When Rabeprazole was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .

Scientific Research Applications

Gastrointestinal Disorders and Ulcers

Rabeprazole sulfone is a proton-pump inhibitor (PPI) used to treat gastrointestinal disorders such as heartburn, acid reflux, and gastro-oesophageal reflux disease (GORD). It suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of gastric parietal cells. Its effectiveness in managing stomach ulcers makes it a valuable therapeutic option .

Degradant and Impurity Characterization

During the synthesis of rabeprazole, impurities and metabolites may form. Identifying and minimizing these impurities is crucial for ensuring the quality and safety of the final drug. Companies producing rabeprazole benefit from synthesizing and characterizing these impurities to achieve high-purity compounds .

Analytical Development and Regulatory Compliance

Rabeprazole sulfone and its related compounds serve as standards for analytical development. Regulatory agencies require thorough characterization of impurities and related substances. Synthesizing and studying these compounds aids in drug quality control and compliance with guidelines .

Microbial Synthesis

Microorganisms can oxidize rabeprazole sulfone to produce sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H benzimidazole (Rabeprazole). Investigating microbial oxidation pathways enhances our understanding of biotransformation processes .

Pharmacokinetics and Metabolism Studies

Understanding how rabeprazole sulfone is metabolized in the body informs dosing regimens and potential drug interactions.

Mechanism of Action

Rabeprazole sodium, a prodrug metabolized by P450 or CYP450, acts as a selective and irreversible proton-pump inhibitor which suppresses gastric acid secretion by specific inhibition of the gastric hydrogen–potassium adenosine triphosphatase (H+, K+ ATPase) enzyme system at the secretory surface of gastric parietal cells .

Future Directions

The development of a validated stability-indicating LC method which separates all the impurities studied in this investigation has been suggested . This would be useful for quality control during manufacture and for assessment of the stability of samples of Rabeprazole sodium .

properties

IUPAC Name

1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKLERWHDSXYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

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